molecular formula C9H9ClO3S B12974733 2-(Oxetan-3-yl)benzene-1-sulfonyl chloride

2-(Oxetan-3-yl)benzene-1-sulfonyl chloride

Cat. No.: B12974733
M. Wt: 232.68 g/mol
InChI Key: JPRHSMBLGVFDRU-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)benzene-1-sulfonyl chloride is an organic compound that features a benzene ring substituted with a sulfonyl chloride group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with oxetane under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the oxetane ring is introduced to the benzene ring in the presence of a catalyst . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfinic Acids: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The oxetane ring can also undergo ring-opening reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-yl)benzene-1-sulfonyl chloride is unique due to the presence of both the oxetane ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

2-(oxetan-3-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)9-4-2-1-3-8(9)7-5-13-6-7/h1-4,7H,5-6H2

InChI Key

JPRHSMBLGVFDRU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=CC=C2S(=O)(=O)Cl

Origin of Product

United States

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